(5-Bromo-2-methylphenyl)methanesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10BrNO2S |
|---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
(5-bromo-2-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-2-3-8(9)4-7(6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) |
InChI Key |
TUXMQVBOOAOCKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CS(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 Methylphenyl Methanesulfonamide and Derived Analogues
Strategies for the Construction of the Methanesulfonamide (B31651) Moiety
The formation of the methanesulfonamide group is a critical step in the synthesis of the target compound. Methodologies range from traditional two-step sequences involving sulfonyl chloride intermediates to more modern, direct C-N bond-forming reactions.
A conventional and widely employed method for constructing aryl methanesulfonamides proceeds through an arylmethanesulfonyl chloride intermediate. This two-step approach first involves the synthesis of the sulfonyl chloride, followed by its reaction with an amine.
The precursor, (5-Bromo-2-methylphenyl)methanesulfonyl chloride, can be prepared from 5-bromo-2-methyltoluene. The synthesis of methanesulfonyl chloride itself can be achieved through various methods, such as the radical reaction of methane (B114726) with sulfuryl chloride or the chlorination of methanesulfonic acid using reagents like thionyl chloride. rsc.orgwikipedia.org For the specific aryl derivative, a common route involves the chlorosulfonation of the corresponding toluene (B28343) derivative.
Once the (5-Bromo-2-methylphenyl)methanesulfonyl chloride is obtained, it serves as a highly reactive electrophile. The final step is the sulfonamidation reaction, where the sulfonyl chloride is treated with ammonia (B1221849) or a primary or secondary amine to form the desired methanesulfonamide. nih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The versatility of this step allows for the synthesis of a wide array of N-substituted analogues by selecting the appropriate amine.
Modern synthetic chemistry has seen a shift towards more efficient, one-step processes. Direct sulfonamidation methods aim to form the C-N bond of the sulfonamide group in a single, convergent step, often with high atom economy.
One prominent strategy is the transition-metal-catalyzed cross-coupling of an aryl halide with a sulfonamide. Palladium-catalyzed N-arylation of methanesulfonamide with aryl bromides and chlorides has been reported as a convenient and high-yielding method. acs.orgacs.org This approach would involve coupling methanesulfonamide directly with a di-halogenated precursor like 1,5-dibromo-2-methylbenzene. The reaction typically employs a palladium catalyst, a suitable ligand (e.g., tBuXPhos), and a base. organic-chemistry.org This method is valued for its excellent functional group tolerance. acs.org
| Entry | Aryl Halide | Sulfonamide | Catalyst/Ligand | Base | Yield (%) |
| 1 | 4-Bromotoluene | Methanesulfonamide | Pd₂(dba)₃ / tBuXPhos | NaOH | 95 |
| 2 | 4-Chlorobromobenzene | Methanesulfonamide | Pd₂(dba)₃ / tBuXPhos | NaOH | 90 |
| 3 | 2-Bromotoluene | Methanesulfonamide | Pd₂(dba)₃ / tBuXPhos | NaOH | 94 |
| 4 | 4-Bromoacetophenone | Methanesulfonamide | Pd₂(dba)₃ / tBuXPhos | NaOH | 92 |
| This table presents selected examples of palladium-catalyzed N-arylation of methanesulfonamide with various aryl bromides, demonstrating the versatility of the method. Data sourced from Organic Letters, 2011. acs.org |
Another advanced technique is the direct C-H sulfonamidation of aromatic compounds. rsc.org This involves the reaction of an aromatic C-H bond with a sulfonyl azide, often catalyzed by rhodium or iridium complexes. semanticscholar.orgrsc.org This method forms the C-N bond directly, avoiding the need for pre-functionalized aryl halides. rsc.org
Functionalization of the Aromatic Ring System
The synthesis of (5-Bromo-2-methylphenyl)methanesulfonamide also relies on methods to correctly position the substituents on the aromatic ring. These strategies include regioselective halogenation and subsequent metal-catalyzed reactions to build molecular complexity.
Achieving the specific 1-bromo-4-methyl-2-sulfonamidomethyl substitution pattern requires precise control over electrophilic aromatic substitution reactions. A common synthetic starting point is 2-methylaniline (o-toluidine). The directing effect of the amino and methyl groups must be carefully managed to install the bromine atom at the desired C5 position.
Direct bromination of unprotected anilines can be achieved with high regioselectivity. For instance, using copper(II) bromide in an ionic liquid can lead to para-bromination in high yields under mild conditions. beilstein-journals.org This would transform 2-methylaniline into 4-bromo-2-methylaniline (B145978). Other methods for regioselective bromination of anilines include treatment with N-bromosuccinimide (NBS) or using a two-step process involving in-situ formation of a tin amide followed by reaction with bromine. nih.gov
| Entry | Aniline (B41778) Derivative | Halogenating Agent | Conditions | Major Product | Yield (%) |
| 1 | 2-Methylaniline | CuCl₂ | aq. HCl, O₂, 60°C | 4-Chloro-2-methylaniline | 85 |
| 2 | 2-Methylaniline | CuBr₂ | [bmim]BF₄, 25°C | 4-Bromo-2-methylaniline | 96 |
| 3 | 3-Methylaniline | CuBr₂ | [bmim]BF₄, 25°C | 4-Bromo-3-methylaniline | 95 |
| This table summarizes conditions for the regioselective halogenation of substituted anilines. Data sourced from Beilstein Journal of Organic Chemistry, 2011. beilstein-journals.org |
Once 4-bromo-2-methylaniline is synthesized, the amino group can be converted into the methanesulfonamide moiety through the methods described in section 2.1, or it can be transformed into other functional groups via reactions like the Sandmeyer reaction, which could then be used to install the methanesulfonyl group.
Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing the aromatic ring of aryl sulfonamides. These reactions can be used to form C-C, C-N, and C-O bonds, allowing for the synthesis of a vast library of analogues from a common intermediate like this compound.
The bromine atom on the aromatic ring is a versatile handle for such transformations. Suzuki-Miyaura coupling, for instance, allows for the reaction of the aryl bromide with a boronic acid to form a new carbon-carbon bond. nih.govmdpi.com This is particularly useful for synthesizing analogues where the bromine is replaced by another aryl or alkyl group. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst and ligand is crucial for achieving high yields and preventing side reactions, such as the cleavage of the sulfonamide group. nih.gov
Similarly, Buchwald-Hartwig amination can be employed to couple the aryl bromide with various amines, leading to the synthesis of amino-substituted derivatives. These palladium-catalyzed methods are known for their broad substrate scope and tolerance of sensitive functional groups, making them highly suitable for the late-stage functionalization of complex molecules. princeton.edu
Friedel-Crafts reactions provide a classical method for introducing acyl or alkyl groups onto an aromatic ring. organic-chemistry.orgsigmaaldrich.com While the this compound itself is likely deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the sulfonamide group, Friedel-Crafts chemistry can be applied to precursor molecules.
For example, a Friedel-Crafts acylation could be performed on 4-bromotoluene. Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would introduce a ketone functionality. urjc.es A patent describes a Friedel-Crafts reaction between 2-(4-fluorophenyl)thiophene (B192845) and 2-methyl-5-bromobenzoyl chloride to yield a ketone intermediate. google.com This ketone can then undergo further transformations. For instance, reduction of the carbonyl group via methods like the Wolff-Kishner or Clemmensen reduction would yield an alkyl group. organic-chemistry.org Subsequent chemical steps could then be used to construct the methanesulfonamide moiety on this functionalized aromatic core. This multi-step approach allows for the strategic construction of complex analogues that may not be accessible through direct functionalization.
Novel Synthetic Routes and Process Optimization
Traditional methods for synthesizing N-arylsulfonamides often involve the reaction of an amine with a sulfonyl chloride. However, these methods can be limited by the availability and stability of the starting materials and may generate undesirable byproducts. Consequently, research has shifted towards developing more robust and efficient synthetic strategies.
A significant advancement in this area is the palladium-catalyzed cross-coupling reaction between methanesulfonamide and aryl bromides or chlorides. This method provides a high-yielding and general route to N-arylmethanesulfonamides, avoiding the use of potentially genotoxic reagents. acs.orgmdpi.comnih.gov
Process optimization is crucial for transitioning laboratory-scale syntheses to industrial production. Key parameters for optimization include reaction temperature, catalyst loading, and the choice of base and solvent. For instance, in the palladium-catalyzed synthesis of N-arylsulfonamides, optimization studies have identified specific ligands, such as t-BuXPhos, and solvent systems, like 2-methyltetrahydrofuran (B130290) (2-MeTHF), that significantly improve reaction yields and efficiency. mdpi.com The development of continuous flow processes for the synthesis of sulfonyl chlorides, key intermediates for sulfonamides, also represents a significant step in process optimization, offering enhanced safety and scalability.
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer considerable advantages in terms of reduced waste, time, and cost. Several one-pot procedures for the synthesis of sulfonamides have been developed, streamlining the synthetic process.
One such approach involves the iron- and copper-catalyzed C–H amidation of arenes. thieme-connect.com This method allows for the direct synthesis of diaryl sulfonamides from readily available starting materials in a sequential, one-pot process. The reaction typically proceeds via an initial iron-catalyzed iodination of the arene, followed by a copper-catalyzed N-arylation with a primary sulfonamide. This one-pot strategy has been successfully applied to a range of anisoles, anilines, and acetanilides, demonstrating its versatility. thieme-connect.com
Another innovative one-pot method leverages the palladium-catalyzed sulfination of aryl iodides using a sulfur dioxide surrogate, followed by reaction with an amine in the presence of an oxidant like sodium hypochlorite. This process provides a direct route to functionalized sulfonamides from aryl iodides. researchgate.net
A metal-free, one-pot, two-step synthesis of N-arylsulfonamides has also been reported, starting from nitroarenes and sodium arylsulfinates in an aqueous medium. The in situ reduction of the nitroarene to an amine, followed by coupling with the sulfinate, offers a greener alternative to traditional methods.
The following table summarizes key aspects of various one-pot synthetic approaches for sulfonamides:
| Catalytic System | Starting Materials | Key Features |
| Iron and Copper | Arenes, Primary Sulfonamides, N-Iodosuccinimide | Regioselective para-iodination followed by N-arylation. |
| Palladium | Aryl Iodides, Sulfur Dioxide Surrogate, Amines | Forms aryl ammonium (B1175870) sulfinates as intermediates. |
| Metal-Free | Nitroarenes, Sodium Arylsulfinates | In situ generation of amines from nitroarenes. |
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions with high selectivity. In the context of sulfonamide chemistry, photocatalytic methods offer novel pathways for their synthesis and derivatization.
One strategy involves the transition-metal-free photocatalytic coupling of aryl triflates, sulfur dioxide surrogates (e.g., K₂S₂O₅), and amines. rsc.org This approach utilizes a dual-functional catalyst that acts as a soft electron donor to activate the aryl triflate under UV light, generating an aryl radical. This radical then participates in a three-component cascade to form the desired arylsulfonamide. This method is notable for its broad substrate scope, including various aliphatic, aromatic, and heterocyclic amines. rsc.org
Photocatalysis can also be employed for the late-stage functionalization of existing sulfonamides. By converting the sulfonamide into a sulfonyl radical intermediate, it can then be coupled with various alkene fragments. acs.org This metal-free approach allows for the diversification of complex molecules containing a sulfonamide moiety.
Furthermore, a transition-metal-free photocatalytic S–N coupling reaction has been developed for the synthesis of acylsulfonamides from sodium organosulfinates and hydroxamic acids. This method utilizes an organic photocatalyst and proceeds via the generation of singlet oxygen.
The table below outlines different photocatalytic strategies for sulfonamide synthesis and derivatization:
| Strategy | Key Reagents | Reaction Type |
| Aryl Triflates Coupling | Aryl triflates, SO₂ surrogate, Amines, NaI | Three-component radical cascade |
| Late-Stage Functionalization | Pre-formed sulfonamides, Alkenes | Sulfonyl radical generation and addition |
| Acylsulfonamide Synthesis | Sodium organosulfinates, Hydroxamic acids, Organic photocatalyst | S–N coupling via singlet oxygen |
Purification and Isolation Techniques for Synthetic Intermediates and Products
The purification and isolation of synthetic intermediates and the final sulfonamide products are critical steps to ensure the desired purity and quality. The choice of purification method depends on the physical and chemical properties of the compound, such as its polarity, solubility, and crystallinity.
For crystalline sulfonamides, recrystallization is a common and effective purification technique. The selection of an appropriate solvent or solvent system is crucial for successful recrystallization. For instance, in the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, a class of compounds structurally related to this compound, the crude product precipitated by the addition of water was further purified by recrystallization from methanol. nih.gov
Chromatographic techniques are widely used for the purification of sulfonamides, particularly when dealing with complex reaction mixtures or non-crystalline products. Column chromatography using silica (B1680970) gel is a standard method. The choice of eluent is optimized to achieve good separation of the desired product from impurities. In the synthesis of various N-arylsulfonamides, purification by flash column chromatography is frequently reported, with solvent systems such as ethyl acetate/hexanes or dichloromethane (B109758) being employed. thieme-connect.com High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative-scale purification. nih.gov
Liquid-liquid extraction is often employed during the work-up of sulfonamide syntheses to separate the product from inorganic salts and other water-soluble impurities. The reaction mixture is typically diluted with an organic solvent and washed with water or brine. thieme-connect.com
The following table provides a summary of common purification and isolation techniques for sulfonamides:
| Technique | Principle | Typical Application |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of crystalline solid sulfonamides. |
| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase. | Separation of sulfonamides from reaction byproducts and unreacted starting materials. |
| Liquid-Liquid Extraction | Partitioning of a solute between two immiscible liquid phases. | Initial work-up to remove water-soluble impurities. |
| Filtration | Separation of a solid from a liquid or gas by passing the mixture through a filter medium. | Isolation of precipitated solid sulfonamides. |
Advanced Structural Elucidation and Conformational Analysis of 5 Bromo 2 Methylphenyl Methanesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
Proton (¹H) NMR spectroscopy provides information on the electronic environment of hydrogen atoms. The chemical shift (δ) of each proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. In (5-Bromo-2-methylphenyl)methanesulfonamide, distinct signals are predicted for the aromatic protons, the methyl group protons, the sulfonamide proton, and the methanesulfonyl protons.
The aromatic region is expected to show three distinct signals corresponding to the protons on the substituted phenyl ring. The proton ortho to the methyl group (H-3) would likely appear as a doublet. The proton between the bromine and sulfonamide groups (H-6) would be predicted as a doublet, and the proton ortho to the bromine atom (H-4) would appear as a doublet of doublets due to coupling with both H-3 and H-6. The methyl group attached to the phenyl ring (-CH₃) would present as a singlet, as would the methyl group of the methanesulfonamide (B31651) moiety (-SO₂CH₃). The sulfonamide proton (-NH) is also expected to be a singlet, though its chemical shift can be highly dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H-3 | 7.15 - 7.25 | d | 8.0 - 8.5 |
| Aromatic H-4 | 7.30 - 7.40 | dd | 8.0 - 8.5, 2.0 - 2.5 |
| Aromatic H-6 | 7.55 - 7.65 | d | 2.0 - 2.5 |
| Phenyl-CH₃ | 2.20 - 2.30 | s | - |
| Sulfonamide-NH | 6.80 - 7.00 | s (broad) | - |
| Methanesulfonyl-CH₃ | 2.95 - 3.05 | s | - |
Note: Predicted values are based on computational models and analysis of similar structures. Solvent: CDCl₃.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The chemical shifts are highly indicative of the carbon's hybridization and its bonding environment.
The six carbons of the aromatic ring are all chemically non-equivalent and are predicted to resonate in the typical downfield region for aromatic carbons (110-140 ppm). The carbon atom attached to the bromine (C-5) would be influenced by the heavy atom effect, while the carbons attached to the methyl (C-2) and sulfonamide (C-1) groups would also show characteristic shifts. The carbon of the phenyl-methyl group and the methanesulfonyl methyl group will appear in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C-NHSO₂) | 137.0 - 138.0 |
| C-2 (C-CH₃) | 135.5 - 136.5 |
| C-3 | 131.0 - 132.0 |
| C-4 | 133.5 - 134.5 |
| C-5 (C-Br) | 118.0 - 119.0 |
| C-6 | 124.0 - 125.0 |
| Phenyl-CH₃ | 17.0 - 18.0 |
| Methanesulfonyl-CH₃ | 40.0 - 41.0 |
Note: Predicted values are based on computational models. Solvent: CDCl₃.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unequivocally assign the ¹H and ¹³C NMR signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between protons. For this compound, cross-peaks would be expected between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their connectivity on the phenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment, or its more modern counterpart the HSQC (Heteronuclear Single Quantum Coherence), correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the phenyl-CH₃ and methanesulfonyl-CH₃ groups to their corresponding carbon signals. Likewise, each aromatic C-H pair (C-3/H-3, C-4/H-4, and C-6/H-6) would be identified.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups, which have characteristic absorption or scattering frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, several key functional groups would give rise to characteristic absorption bands. The sulfonamide group is particularly informative, with distinct bands for N-H stretching and S=O stretching.
Table 3: Predicted FT-IR Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Sulfonamide (-NH) | 3250 - 3350 | Medium |
| C-H Stretch (Aromatic) | C-H (Phenyl) | 3050 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₃ | 2900 - 3000 | Medium |
| S=O Asymmetric Stretch | Sulfonamide (-SO₂) | 1320 - 1350 | Strong |
| S=O Symmetric Stretch | Sulfonamide (-SO₂) | 1150 - 1170 | Strong |
| C-N Stretch | Aryl-NH | 1280 - 1310 | Medium |
| C-Br Stretch | Aryl-Br | 550 - 650 | Medium-Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Symmetrical and non-polar bonds often produce strong Raman signals. The aromatic ring vibrations and the sulfur-containing functional groups are expected to be prominent in the FT-Raman spectrum.
Table 4: Predicted FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group / Moiety | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | C-H (Phenyl) | 3050 - 3100 | Strong |
| C-H Stretch (Aliphatic) | -CH₃ | 2900 - 3000 | Strong |
| Aromatic Ring Stretch | C=C (Phenyl) | 1580 - 1610 | Strong |
| S=O Symmetric Stretch | Sulfonamide (-SO₂) | 1150 - 1170 | Medium |
| C-S Stretch | Phenyl-S | 700 - 750 | Strong |
| C-Br Stretch | Aryl-Br | 550 - 650 | Medium |
By combining these advanced spectroscopic prediction methods, a comprehensive and detailed structural and conformational profile of this compound can be constructed, providing a solid foundation for understanding its chemical properties and behavior.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a critical analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. This experimental data is essential for confirming the elemental composition of a newly synthesized molecule and distinguishing it from other compounds with the same nominal mass. However, a search of scientific literature and spectral databases did not yield any HRMS data for this compound. Without this information, the exact mass and, subsequently, the definitive molecular formula cannot be experimentally verified and reported here.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry
Single Crystal X-ray Diffraction is an unparalleled method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. Furthermore, SCXRD analysis reveals the nature of intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which govern the packing of molecules in the crystal lattice.
Regrettably, no published studies detailing the single-crystal X-ray diffraction analysis of this compound could be located. The absence of crystallographic data makes it impossible to provide the specific details requested for the following subsections.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Without a crystal structure, the precise intramolecular distances and angles for this compound cannot be experimentally determined and presented.
Analysis of Conformational Isomers in the Solid State
The study of conformational isomers in the solid state is contingent upon the availability of crystallographic data. As no such data exists for the title compound, a discussion of its solid-state conformation or the presence of any conformational isomers is purely speculative and cannot be included.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
A definitive analysis of the intermolecular forces at play in the crystalline form of this compound, including potential hydrogen bonds from the sulfonamide N-H group, halogen bonds involving the bromine atom, and π-π stacking of the phenyl rings, requires crystallographic information. In the absence of such data, a detailed and accurate description of these crucial interactions cannot be furnished.
Computational and Theoretical Chemistry of 5 Bromo 2 Methylphenyl Methanesulfonamide
Density Functional Theory (DFT) Studies for Electronic and Geometric Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of chemical compounds with a high degree of accuracy.
A foundational step in the computational analysis of (5-Bromo-2-methylphenyl)methanesulfonamide would be to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule. For a flexible molecule like this compound, which has rotatable bonds, a conformational energy landscape analysis would be necessary. This involves identifying various stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-Br | Data not available |
| Bond Length | S-N | Data not available |
| Bond Length | S=O | Data not available |
| Bond Angle | C-S-N | Data not available |
| Dihedral Angle | C-C-S-N | Data not available |
Note: This table illustrates the type of data that would be generated. The values are currently unavailable in the literature.
Once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The predicted infrared (IR) and Raman spectra serve as a valuable tool for identifying the compound and can be compared with experimentally obtained spectra for validation of the computational model. Such comparisons are crucial for confirming the accuracy of the theoretical calculations. nih.gov
Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table illustrates the type of data that would be generated. The values are currently unavailable in the literature.
Understanding the distribution of electronic charge within a molecule is crucial for predicting its interactions with other molecules. Atomic charge calculations would assign partial charges to each atom in this compound, indicating regions of positive and negative charge. An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This analysis would highlight the reactive sites of the molecule.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide another powerful tool for structural elucidation. Using methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. Comparing these theoretical spectra with experimental data can help to confirm the molecule's structure and assign specific signals to the corresponding atoms in the molecule.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding and orbital interactions within a molecule. It provides a detailed picture of the delocalization of electron density, which is crucial for understanding intramolecular interactions. For this compound, NBO analysis would reveal hyperconjugative interactions, such as the donation of electron density from a bonding orbital to an antibonding orbital. These interactions contribute to the stability of the molecule. Furthermore, NBO analysis can quantify intramolecular charge transfer, providing deeper insight into the electronic structure and reactivity of the compound.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies focusing specifically on this compound for the requested analyses—Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld Surface Analysis, Non-Linear Optical (NLO) Properties, and Molecular Dynamics Simulations—are not present in the accessible research publications.
While general methodologies and studies on analogous sulfonamide or bromo-substituted compounds exist, the specific research findings and data tables required to construct the requested article for this compound are not available.
Therefore, it is not possible to generate the article with the specified content (detailed research findings, data tables) while adhering to the strict requirements of focusing solely on the designated compound and maintaining scientific accuracy.
Chemical Reactivity and Derivatization Strategies for 5 Bromo 2 Methylphenyl Methanesulfonamide
Reactions at the Bromine-Substituted Aromatic Ring
The bromine atom on the aromatic ring serves as a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromine atom. These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.
| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromo-N,N-dimethylbenzenesulfonamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 95 |
| 1-Bromo-4-(methylsulfonyl)benzene | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 88 |
| 5-Bromo-2-chlorobenzenesulfonamide | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 78 |
Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of substituted alkenes.
Sonogashira Coupling: This coupling reaction involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. It is a key method for the synthesis of aryl alkynes.
Nucleophilic Aromatic Substitution Pathways
While aryl bromides are generally less reactive towards nucleophilic aromatic substitution (SNAr) than their fluoro- or chloro- counterparts, reactions can be facilitated by the presence of strongly electron-withdrawing groups on the aromatic ring. The methanesulfonamide (B31651) group, being moderately electron-withdrawing, may provide some activation. More commonly, metal-catalyzed processes such as the Buchwald-Hartwig amination are employed to achieve formal nucleophilic substitution.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting the aryl bromide with a primary or secondary amine in the presence of a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base. This method is highly versatile for the synthesis of a wide range of arylamines.
| Aryl Bromide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromobenzenesulfonamide | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 92 |
| 1-Bromo-4-(methylsulfonyl)benzene | Aniline (B41778) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 85 |
| N-(4-Bromophenyl)methanesulfonamide | Piperidine | PdCl₂(dppf) | K₂CO₃ | Dioxane | 75 |
Reactivity of the Methanesulfonamide Functional Group
The methanesulfonamide moiety (-NHSO₂CH₃) possesses a weakly acidic proton on the nitrogen atom, which can be removed by a suitable base, rendering the nitrogen nucleophilic. This allows for a variety of modifications at the nitrogen center and the sulfonyl group.
Alkylation and Acylation Reactions at Nitrogen
Deprotonation of the sulfonamide nitrogen with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) generates a sulfonamidate anion. This anion can then react with various electrophiles.
N-Alkylation: The sulfonamidate anion readily undergoes alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents to form N-alkylated sulfonamides.
N-Acylation: Reaction of the sulfonamidate anion with acylating agents like acid chlorides or anhydrides leads to the formation of N-acylsulfonamides.
| Sulfonamide Substrate | Reagent | Base | Solvent | Product Type | Yield (%) |
|---|---|---|---|---|---|
| N-(4-Bromophenyl)methanesulfonamide | Methyl iodide | K₂CO₃ | DMF | N-Alkylation | 90 |
| Benzenesulfonamide (B165840) | Benzyl bromide | NaH | THF | N-Alkylation | 85 |
| p-Toluenesulfonamide | Acetyl chloride | Pyridine | CH₂Cl₂ | N-Acylation | 92 |
| N-(2-Methylphenyl)methanesulfonamide | Benzoyl chloride | Triethylamine | DCM | N-Acylation | 88 |
Modifications Involving the Sulfonyl Moiety
While the sulfonyl group itself is generally robust, certain transformations can be achieved. Reductive cleavage of the N-S bond is possible under harsh conditions, though this is less common as a synthetic strategy. More synthetically useful are reactions that utilize the activating effect of the sulfonyl group on adjacent positions.
Cyclization Reactions Leading to Fused Heterocyclic Systems
The strategic placement of reactive functional groups on the (5-Bromo-2-methylphenyl)methanesulfonamide scaffold can enable intramolecular cyclization reactions to form fused heterocyclic systems. For instance, if a nucleophilic group is introduced at the 2-methyl position (e.g., via benzylic bromination followed by substitution), it could potentially undergo an intramolecular reaction with the sulfonamide nitrogen.
Furthermore, following a cross-coupling reaction at the bromine position, a newly introduced group could participate in a cyclization with either the sulfonamide nitrogen or the ortho-methyl group. For example, a Sonogashira coupling to introduce an alkyne, followed by an intramolecular hydroamination or other cyclization cascade, could lead to the formation of indole (B1671886) or other heterocyclic ring systems. The specific nature of the fused heterocyclic system would be dictated by the nature of the reacting partners introduced onto the core structure.
Regioselective Reactions and Control thereof
The regioselectivity of reactions involving this compound is a critical aspect of its chemical reactivity, dictating the position at which chemical transformations occur on the aromatic ring. The outcome of such reactions is governed by the interplay of the electronic and steric effects of the three substituents: the bromo group, the methyl group, and the methanesulfonamide group. Understanding the directing effects of these individual groups is paramount to predicting and controlling the regiochemical outcome of derivatization strategies.
In electrophilic aromatic substitution reactions, the position of attack by an incoming electrophile is determined by the activating or deactivating nature of the substituents already present on the benzene (B151609) ring. Activating groups increase the rate of reaction compared to benzene and typically direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups slow down the reaction rate and, with the exception of halogens, direct incoming groups to the meta position.
The directing effects of the substituents in this compound can be summarized as follows:
| Substituent |
The methyl group is an activating group that directs electrophilic attack to the positions ortho and para to itself. The bromo group, a halogen, is a deactivating group due to its strong electron-withdrawing inductive effect, but it directs incoming electrophiles to the ortho and para positions because of its ability to donate a lone pair of electrons through resonance, which stabilizes the corresponding carbocation intermediates. The methanesulfonamide group is a strong deactivating group and a meta-director due to the significant electron-withdrawing nature of the sulfonyl moiety.
In the case of this compound, the positions on the aromatic ring are influenced by these competing directing effects. The available positions for substitution are at C3, C4, and C6.
The directing effects of the existing substituents on the available positions of the aromatic ring are as follows:
Position C3: ortho to the methyl group and meta to the bromo group.
Position C4: para to the methyl group and ortho to the bromo group.
Position C6: ortho to the methyl group and ortho to the bromo group.
The methanesulfonamide group at C1 will direct incoming groups to the C3 and C5 positions (meta). Since C5 is already substituted with a bromo group, the primary meta position directed by the sulfonamide is C3.
A comprehensive analysis of the combined directing effects suggests the following regiochemical preferences for electrophilic aromatic substitution:
| Position |
Therefore, in electrophilic aromatic substitution reactions, substitution is most likely to occur at the C4 position, followed by the C3 position. The C6 position is the least favored due to steric hindrance.
Control of regioselectivity can be achieved through several strategies:
Choice of Electrophile and Reaction Conditions: Bulky electrophiles will preferentially attack the less sterically hindered C4 position. Reaction temperature and solvent can also influence the ratio of isomers formed.
Use of Protecting Groups: Temporarily protecting one of the reactive sites can force substitution to occur at a different position.
Directed ortho-Metalation: The use of organolithium reagents can facilitate deprotonation at a specific ortho position, which can then be quenched with an electrophile. For instance, the methanesulfonamide group could potentially direct lithiation to the C6 position.
Catalyst Control in Cross-Coupling Reactions: In reactions such as Suzuki or Buchwald-Hartwig couplings, the choice of ligand on the metal catalyst (e.g., palladium) can influence the site of reaction, particularly when there are multiple halide leaving groups. In the case of this compound, the bromo group is the primary site for such cross-coupling reactions.
The following table outlines potential derivatization reactions and their predicted regiochemical outcomes:
| Reaction Type |
It is important to note that while these predictions are based on established principles of organic chemistry, the actual outcomes would need to be confirmed by experimental studies. The interplay of electronic effects, steric hindrance, and reaction conditions can sometimes lead to unexpected regioselectivity.
Applications of 5 Bromo 2 Methylphenyl Methanesulfonamide in Chemical Biology Research
Utility as a Molecular Probe for Target Identification
There is no specific information available in the public domain detailing the use of (5-Bromo-2-methylphenyl)methanesulfonamide as a molecular probe for target identification. The design and application of molecular probes are crucial for elucidating the biological targets of small molecules, but research documenting such use for this particular compound is not readily accessible.
Investigation of Molecular Mechanisms of Action in Biological Systems (e.g., Enzyme Inhibition)
Detailed studies on the molecular mechanisms of action for this compound, including its potential as an enzyme inhibitor, are not described in the currently available literature. While sulfonamides are a well-known class of compounds with diverse biological activities, specific data on the inhibitory profile of this compound against any particular enzyme or biological pathway has not been published.
Development as a Scaffold for Rational Drug Design Initiatives
There is no available research that describes the use of this compound as a scaffold in rational drug design initiatives. Privileged scaffolds are often used as starting points for the development of new therapeutic agents; however, the potential of this specific compound as such a scaffold has not been explored in published research.
Strategies for Radiolabeling and its Applications in Preclinical Imaging Studies
Information regarding strategies for the radiolabeling of this compound and its subsequent application in preclinical imaging studies is not available in the public scientific literature. Radiolabeling is a key technique for in vivo imaging and drug development, but its application to this compound has not been documented.
Advanced Analytical Methodologies for Purity, Quantification, and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Method Development
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for assessing the purity of "(5-Bromo-2-methylphenyl)methanesulfonamide". These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For sulfonamides, reversed-phase HPLC is a commonly employed method.
Method development for purity assessment would typically involve optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation of the main compound from any impurities. UPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.
Illustrative HPLC/UPLC Method Parameters:
| Parameter | HPLC Conditions | UPLC Conditions |
| Column | C18 (4.6 x 150 mm, 5 µm) | Acquity UPLC HSS C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-95% B over 15 min | 30-95% B over 3 min |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time | ~7.5 min | ~1.8 min |
Purity determination is achieved by integrating the peak area of the main compound and any impurities detected in the chromatogram. The purity of tested compounds is often required to be greater than 95% for further applications. kcl.ac.uk
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While "this compound" itself may not be sufficiently volatile for direct GC analysis without thermal degradation, it can be derivatized to increase its volatility. For instance, the sulfonamide group could be derivatized to make the molecule more amenable to GC analysis.
Coupling GC with a Mass Spectrometry (MS) detector provides a highly sensitive and specific analytical method. The GC separates the components of the sample, and the MS detector fragments the molecules and provides a mass spectrum, which serves as a molecular fingerprint, allowing for confident identification of the compound and its potential impurities. The characteristic isotopic pattern of bromine (approximately equal intensities for m/z and m/z+2) would be a key feature in the mass spectrum of this compound and its fragments. researchgate.net
Hypothetical GC-MS Data for a Derivatized Analog:
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Key Mass Fragments (m/z) | Dependent on the specific derivative formed |
Thin-Layer Chromatography (TLC) for Reaction Progress and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. nih.govthieme.de By spotting a small amount of the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized.
For the synthesis of "this compound," TLC can be used to determine the optimal reaction time and to screen for the best reaction conditions (e.g., solvent, temperature, catalyst). The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel on the TLC plate) and the mobile phase (a solvent or mixture of solvents). The spots are visualized, typically under UV light, due to the aromatic nature of the compound.
Example TLC System for Reaction Monitoring:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl acetate/Hexane (e.g., 30:70 v/v) |
| Visualization | UV light at 254 nm |
| Expected Rf of Product | ~0.4 (This value is hypothetical and depends on the specific reactants and conditions) |
Chiral Chromatography for Enantiomeric Separation and Purity Determination
While "this compound" itself is not chiral, derivatives or precursors used in its synthesis may be. In such cases, chiral chromatography is essential for separating enantiomers and determining the enantiomeric purity of the chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
The development of a chiral separation method would involve screening various chiral columns and mobile phases to achieve baseline separation of the enantiomers. This is critical in pharmaceutical research, where different enantiomers can have distinct pharmacological activities.
Illustrative Chiral HPLC Method for a Chiral Precursor:
| Parameter | Description |
| Column | Chiralpak IA or similar amylose-based CSP |
| Mobile Phase | Isopropanol/Hexane (e.g., 10:90 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Resolution (Rs) | >1.5 for baseline separation |
Future Research Directions and Unexplored Avenues in 5 Bromo 2 Methylphenyl Methanesulfonamide Chemistry
Emerging Synthetic Strategies for Highly Functionalized Analogues
The synthesis of highly functionalized analogues of (5-Bromo-2-methylphenyl)methanesulfonamide is pivotal for exploring its structure-activity relationships (SAR). Future research will likely focus on moving beyond traditional synthetic methods towards more efficient and versatile strategies.
Combinatorial and Flow Chemistry: The generation of libraries of structurally diverse analogues can be accelerated through combinatorial chemistry and flow synthesis. nih.govnih.gov These high-throughput techniques allow for the rapid variation of substituents on the aromatic ring and the sulfonamide nitrogen. For instance, a library could be generated by reacting a common precursor, such as 5-bromo-2-methylaniline (B1273131), with a diverse set of sulfonyl chlorides in a parallel or flow-based setup. This approach would facilitate the efficient exploration of the chemical space around the parent molecule.
Late-Stage Functionalization: A significant leap forward in the synthesis of complex molecules has been the development of late-stage functionalization (LSF) methodologies. C-H activation, in particular, offers a powerful tool for directly modifying the aromatic ring of this compound or its advanced intermediates. nih.gov The sulfonamide group itself can act as a directing group to guide the selective functionalization of specific C-H bonds, allowing for the introduction of a wide range of functional groups such as aryl, alkyl, and halogen moieties. nih.gov This strategy avoids the need for lengthy de novo syntheses for each new analogue.
Novel One-Pot Syntheses: The development of one-pot reactions that combine multiple synthetic steps into a single operation can significantly improve efficiency and reduce waste. Future research could explore novel one-pot procedures for the synthesis of this compound analogues, potentially starting from readily available carboxylic acids and amines. nih.gov
| Synthetic Strategy | Description | Potential Application for this compound Analogues |
| Combinatorial Chemistry | Rapid synthesis of a large number of different but structurally related molecules. | Generation of a diverse library of analogues with varying substituents on the phenyl ring and the sulfonamide nitrogen to explore structure-activity relationships. |
| Flow Chemistry | Continuous synthesis of compounds in a reactor, offering better control over reaction parameters and scalability. nih.gov | Efficient and scalable synthesis of lead compounds and their analogues, minimizing reaction time and improving safety. nih.gov |
| Late-Stage Functionalization (C-H Activation) | Direct modification of C-H bonds in a molecule at a late stage of the synthesis. nih.gov | Introduction of diverse functional groups onto the aromatic ring to fine-tune biological activity or material properties without the need for a complete re-synthesis. nih.gov |
| One-Pot Synthesis | A strategy to perform multiple consecutive reactions in a single reactor. nih.gov | Streamlined and environmentally friendly synthesis of complex analogues from simple starting materials. nih.gov |
Advanced Computational Modeling Approaches for Deeper Mechanistic Understanding
Computational chemistry offers powerful tools to gain a deeper understanding of the reactivity, properties, and biological interactions of this compound and its derivatives at the molecular level.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and reaction mechanisms related to this compound. researchgate.netnih.gov For instance, DFT can be used to model the transition states of its synthesis, predict the regioselectivity of C-H functionalization reactions, and analyze its frontier molecular orbitals (HOMO and LUMO) to understand its reactivity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its analogues in different environments, particularly in biological systems. nih.govmdpi.com By simulating the interaction of these compounds with target proteins, MD can help to elucidate binding modes, predict binding affinities, and understand the molecular basis of their biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can be used to establish a mathematical relationship between the chemical structure of a series of this compound analogues and their biological activity or physicochemical properties. nih.govresearchgate.net This approach can be used to predict the activity of newly designed compounds and to guide the optimization of lead structures. usda.govnih.gov
| Computational Approach | Description | Application to this compound |
| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.netnih.gov | Predicting reactivity, understanding reaction mechanisms, and calculating spectroscopic properties. researchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | A computer simulation method for analyzing the physical movements of atoms and molecules. nih.govmdpi.com | Studying the binding of analogues to biological targets and understanding their dynamic behavior in solution. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | A computational modeling method that relates the chemical structure of a compound to its biological activity. nih.govresearchgate.net | Predicting the biological activity of new analogues and guiding lead optimization in drug discovery. usda.govnih.gov |
Exploration of Novel Reactivity Patterns and Derivatization Pathways
The unique combination of functional groups in this compound opens up avenues for exploring novel reactivity patterns and developing diverse derivatization pathways.
Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of aryl, vinyl, and amino substituents at the 5-position, leading to a vast array of new derivatives.
C-H Activation/Functionalization: As mentioned earlier, the sulfonamide and methyl groups can direct the regioselective functionalization of C-H bonds on the aromatic ring. nih.gov This would enable the introduction of functional groups at positions that are not easily accessible through classical electrophilic aromatic substitution reactions.
Photoredox and Electrochemical Methods: The application of photoredox catalysis and electrochemistry can provide mild and efficient alternatives for the synthesis and derivatization of sulfonamides. nih.govusda.govnih.gov These methods can be used to generate reactive intermediates under gentle conditions, allowing for the formation of new bonds and the construction of complex molecular architectures.
Derivatization of the Sulfonamide Moiety: The sulfonamide group itself can be a site for derivatization. N-alkylation or N-arylation of the sulfonamide can be achieved to introduce further diversity into the molecular structure. Additionally, the sulfonamide group can be transformed into other functional groups, expanding the synthetic utility of the core scaffold.
Integration with New Frontiers in Chemical Biology and Medicinal Chemistry
The structural features of this compound suggest its potential for integration into cutting-edge areas of chemical biology and medicinal chemistry.
Enzyme Inhibition: Sulfonamides are a well-established class of enzyme inhibitors, with prominent examples including carbonic anhydrase and protease inhibitors. researchgate.netnih.gov Analogues of this compound could be designed and synthesized to target specific enzymes implicated in various diseases. The bromo and methyl groups provide opportunities for tailoring the selectivity and potency of these inhibitors.
Chemical Probes for Protein Labeling: The development of chemical probes for the selective labeling and visualization of proteins in their native environment is a major focus of chemical biology. The sulfonamide moiety can be incorporated into probes designed for ligand-directed covalent labeling of proteins. usda.gov The bromo- and methyl-substituted phenyl ring could be modified to include a reporter tag (e.g., a fluorophore or a biotin) or a reactive group for covalent attachment to a target protein.
Targeted Protein Degradation (PROTACs): Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. nih.gov A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. Analogues of this compound could be developed as ligands for target proteins, and the bromine atom could serve as a convenient attachment point for a linker connected to an E3 ligase ligand.
Targeted Drug Delivery: The sulfonamide group can be utilized as a targeting ligand for specific receptors or transporters that are overexpressed in diseased cells. nih.gov By conjugating a cytotoxic drug to a this compound-based targeting moiety, it may be possible to achieve selective delivery of the drug to cancer cells, thereby reducing off-target toxicity.
Development of Innovative Analytical Platforms for Compound Characterization and Activity Profiling
The advancement of research on this compound and its analogues will necessitate the development and application of innovative analytical platforms for their comprehensive characterization and activity profiling.
Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is an indispensable tool for the characterization of novel compounds and the analysis of complex mixtures. nih.govnih.gov Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used for structural elucidation and for the sensitive and selective quantification of these compounds in biological matrices. usda.gov
High-Throughput Screening (HTS) Platforms: To efficiently screen large libraries of this compound analogues for biological activity, HTS platforms are essential. nih.gov These platforms can utilize a variety of assay formats, including biochemical assays, cell-based assays, and phenotypic screens, to rapidly identify hit compounds with desired biological activities. thermofisher.com
Biosensor Development: The development of novel biosensors for the detection and activity profiling of sulfonamides is an emerging area of research. nih.govmdpi.comresearchgate.netnih.gov These biosensors could be based on various principles, such as optical, electrochemical, or mechanical detection, and could provide real-time information on the interaction of these compounds with their biological targets.
Affinity-Based Proteomics: To identify the cellular targets of biologically active this compound analogues, affinity-based proteomic approaches can be employed. nih.gov These methods typically involve immobilizing the compound on a solid support and using it to capture its binding partners from a cell lysate. The captured proteins can then be identified by mass spectrometry. nih.govbiognosys.com
| Analytical Platform | Description | Application for this compound |
| Advanced Mass Spectrometry | Techniques like LC-MS/MS for sensitive and specific detection and quantification. nih.govnih.govusda.gov | Characterization of new analogues, pharmacokinetic studies, and metabolite identification. |
| High-Throughput Screening (HTS) | Automated screening of large compound libraries for biological activity. nih.govthermofisher.com | Rapid identification of lead compounds from a library of analogues. |
| Biosensors | Devices that use biological components to detect chemical substances. nih.govmdpi.comresearchgate.netnih.gov | Real-time monitoring of binding events and enzymatic inhibition. |
| Affinity-Based Proteomics | Methods to identify the protein targets of a small molecule. nih.govnih.govbiognosys.com | Uncovering the mechanism of action of biologically active analogues. |
Q & A
Q. What are the primary synthetic routes for (5-Bromo-2-methylphenyl)methanesulfonamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves sulfonylation of a brominated aromatic precursor. A common method is the reaction of 5-bromo-2-methylbenzyl chloride with methanesulfonamide under basic conditions (e.g., NaH in THF at 0–5°C). Variations in solvent polarity, temperature, and stoichiometry significantly affect yield. For example, using DMF as a solvent at 50°C increases reaction rates but may reduce purity due to side reactions like over-sulfonation .
| Method | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| NaH/THF | 0–5°C, 12 h | 65% | 98% |
| K₂CO₃/DMF | 50°C, 6 h | 75% | 92% |
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
Key techniques include:
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.4–2.6 ppm) confirm substitution patterns. The sulfonamide NH₂ appears as a broad singlet (δ 5.5–6.0 ppm) in DMSO-d₆ .
- FT-IR : Strong S=O stretches at 1150–1300 cm⁻¹ and N-H bends at 1550–1650 cm⁻¹ validate the sulfonamide moiety .
- HRMS : Exact mass matching (e.g., [M+H]⁺ at m/z 278.0) confirms molecular formula (C₈H₁₀BrNO₂S) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict regioselectivity in electrophilic substitution reactions of this compound?
Density Functional Theory (DFT) calculations reveal that electron-withdrawing sulfonamide groups direct electrophiles to the para position relative to the bromine atom. For example, Fukui indices indicate higher electrophilic susceptibility at the C4 position, validated by experimental bromination studies yielding 4-nitro derivatives . Contradictions between predicted and observed regioselectivity (e.g., meta substitution under acidic conditions) may arise from solvent effects or protonation of the sulfonamide group, altering electron density distribution .
Q. What strategies resolve crystallographic data contradictions in determining the sulfonamide group’s conformation?
X-ray crystallography using SHELX software identifies two common conformations: planar (C-S-N-C dihedral angle ≈ 0°) and twisted (dihedral angle ≈ 30°). Discrepancies arise from crystal packing forces or hydrogen-bonding networks. For example, in polar solvents, the planar conformation dominates due to intermolecular H-bonding between sulfonamide NH and adjacent carbonyl groups . Refinement protocols (e.g., using restraints for thermal parameters) improve model accuracy in low-resolution datasets .
Q. How do steric and electronic effects of the methyl and bromine substituents influence biological activity?
- Steric Effects : The 2-methyl group hinders rotation of the sulfonamide moiety, stabilizing interactions with hydrophobic enzyme pockets (e.g., carbonic anhydrase inhibitors) .
- Electronic Effects : Bromine’s inductive effect increases electrophilicity of the aromatic ring, enhancing binding to nucleophilic residues (e.g., cysteine proteases). SAR studies show a 10-fold activity drop when bromine is replaced with chlorine, attributed to reduced halogen bonding .
Methodological Challenges
Q. How to optimize reaction conditions for scale-up synthesis while minimizing hazardous byproducts?
- Flow Chemistry : Continuous flow reactors reduce exothermic risks in sulfonylation steps and improve mixing efficiency, achieving >90% yield at 100 g scale .
- Byproduct Mitigation : Quenching with aqueous NaHCO₃ removes excess sulfonating agents, while activated charcoal adsorption eliminates colored impurities .
Q. What analytical approaches validate purity when HPLC and NMR data conflict?
- Orthogonal Methods : Combine 2D NMR (HSQC, HMBC) to resolve overlapping signals and LC-MS/MS to detect trace impurities (<0.1%) .
- Thermogravimetric Analysis (TGA) : Distinguishes between solvent residues and decomposition products in purity disputes .
Data Contradiction Analysis
Q. Discrepancies in reported melting points (MPs) across studies: How to reconcile?
Reported MPs range from 148–155°C. Variations arise from:
Q. Conflicting bioactivity data in enzyme inhibition assays: What factors contribute?
- Assay Conditions : pH-dependent protonation of the sulfonamide group (pKa ≈ 10.5) alters binding affinity. Activity drops by 50% at pH 7.4 vs. pH 6.0 .
- Protein Source : Human vs. bacterial carbonic anhydrase isoforms show divergent IC₅₀ values due to active-site residue variations (e.g., His94 vs. Glu106) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
